molecular formula C10H11ClO B1361563 4'-Methyl-3-chloropropiophenone CAS No. 22422-21-5

4'-Methyl-3-chloropropiophenone

Cat. No. B1361563
M. Wt: 182.64 g/mol
InChI Key: DAOWEVLVOUMCEY-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

2-chloroethylpropionyl chloride (0.63 g), toluene (0.885 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (1 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.25 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.885 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC[CH2:4][CH2:5][C:6](Cl)=[O:7].[C:9]1(C)C=CC=CC=1.[Cl-:16].[Al+3].[Cl-].[Cl-].Cl.[N+]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([O-])=O>>[Cl:16][CH2:4][CH2:5][C:6]([C:24]1[CH:29]=[CH:28][C:27]([CH3:9])=[CH:26][CH:25]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Name
Quantity
0.885 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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